N-benzyl-1-(2-bromophenyl)methanamine
Description
Significance of Aryl-Substituted Amines and Benzylamines in Chemical Research
Aryl-substituted amines and benzylamines are privileged structures in the realm of chemical and pharmaceutical sciences. Arylamines are integral components of a vast number of dyes, agrochemicals, and polymers. rsc.org In medicinal chemistry, the arylamine motif is present in a wide array of therapeutic agents, exhibiting a broad spectrum of biological activities. rsc.org
Benzylamines, a subclass of arylamines, are also of paramount importance. wikipedia.orgchemicalbook.com The benzyl (B1604629) group can serve as a protecting group for amines in multi-step syntheses, which can be readily removed under various conditions. chemicalbook.com Furthermore, the benzylamine (B48309) scaffold is a key structural element in numerous biologically active compounds, including antihistamines, anticancer agents, and central nervous system modulators. wikipedia.orgnih.gov The presence of a halogen, such as bromine, on the aromatic ring of these molecules can significantly influence their physicochemical properties and biological activity through steric and electronic effects, and by providing a handle for further chemical transformations, such as cross-coupling reactions.
Overview of Key Research Areas Pertaining to N-Benzyl-1-(2-bromophenyl)methanamine
Given the structural features of this compound, several key research areas can be envisaged. These primarily revolve around its potential as a synthetic intermediate and as a scaffold for the development of novel compounds with specific applications.
Synthetic Applications: The presence of a bromine atom on the phenyl ring makes this compound an attractive substrate for a variety of transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Such reactions would allow for the introduction of a wide range of substituents at the ortho-position of the phenyl ring, leading to the generation of diverse molecular libraries.
Medicinal Chemistry: The N-benzyl-aryl-methanamine framework is a common feature in pharmacologically active molecules. Research into derivatives of this compound could lead to the discovery of new therapeutic agents. For instance, substituted benzylamines have been investigated as inhibitors of enzymes such as 17β-hydroxysteroid dehydrogenase, which is a target in prostate cancer therapy. nih.gov
Catalysis: Chiral versions of this compound could be explored as ligands in asymmetric catalysis. The nitrogen and potentially other donor atoms could coordinate to a metal center, creating a chiral environment for a variety of chemical transformations.
Physicochemical Properties
| Property | This compound (Predicted) | 2-Bromobenzylamine (B1296416) nih.gov | Benzylamine wikipedia.org |
| Molecular Formula | C₁₄H₁₄BrN | C₇H₈BrN | C₇H₉N |
| Molecular Weight | 276.17 g/mol | 186.05 g/mol | 107.15 g/mol |
| Boiling Point | Not available | 97-99 °C (12 mmHg) | 184-185 °C |
| Density | Not available | 1.43 g/mL | 0.981 g/mL |
| Solubility | Likely soluble in organic solvents | Not specified | Soluble in water, ethanol, ether |
Synthetic Methodologies
The synthesis of this compound can be approached through several established methods for N-alkylation of amines. A common and straightforward approach is the reductive amination of benzaldehyde (B42025) with 2-bromobenzylamine.
A plausible synthetic route is outlined below:
Reductive Amination: This two-step, one-pot reaction would first involve the formation of an imine intermediate from the reaction of 2-bromobenzylamine with benzaldehyde. Subsequent reduction of the imine, typically with a hydride reducing agent such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), would yield the target secondary amine, this compound.
2-Bromobenzylamine + Benzaldehyde → [Imine intermediate] --(Reduction)--> this compound
Alternative synthetic strategies could involve the N-alkylation of 2-bromobenzylamine with benzyl bromide in the presence of a base to neutralize the HBr byproduct. Another approach is the Buchwald-Hartwig amination, which would involve the palladium-catalyzed coupling of benzylamine with 1-bromo-2-(bromomethyl)benzene. organic-chemistry.org
Research Findings on Analogous Compounds
Research on compounds with similar structural motifs provides insight into the potential of this compound. For example, a study on substituted aryl benzylamines identified potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3. nih.gov In this research, the N-benzyl-aryl moiety was crucial for activity, and modifications on both the benzyl and aryl rings led to significant variations in inhibitory potency. nih.gov
Furthermore, the development of gold(III)-catalyzed synthesis of N,N-aryl,benzyl-amines in water highlights the ongoing efforts to create more sustainable and efficient methods for preparing this class of compounds. thieme.de Such methodologies could be applicable to the synthesis of this compound and its derivatives.
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMLNBGMGZMYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of N Benzyl 1 2 Bromophenyl Methanamine
Reactivity of the Aryl Halide Moiety
The carbon-bromine bond on the phenyl ring is a key site for forming new carbon-carbon bonds through transition-metal-catalyzed reactions. This enables the elaboration of the aromatic core, attaching a wide variety of substituents.
Cross-Coupling Reactions (e.g., Suzuki Coupling)
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. The aryl bromide of N-benzyl-1-(2-bromophenyl)methanamine can readily participate in such reactions. Studies on analogous unprotected ortho-bromoanilines demonstrate that this class of substrate is compatible with Suzuki coupling conditions, reacting with various boronic esters to yield biaryl compounds. nih.govrsc.org This transformation is significant for synthesizing complex molecular architectures from relatively simple precursors. nih.gov
An efficient Suzuki-Miyaura reaction can be developed for unprotected ortho-bromoanilines, providing good to excellent yields across a wide variety of substrates. nih.gov The reaction is often tolerant of various functional groups and can be performed on a gram scale. nih.gov For instance, using a catalyst like Pd(dppf)Cl₂ with a base such as potassium carbonate in a dioxane/water solvent system at elevated temperatures is a common approach. nih.gov
Interactive Table 3.1.1: Representative Suzuki Coupling of this compound
| Coupling Partner | Catalyst | Base | Solvent | Product |
|---|---|---|---|---|
| Phenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | N-Benzyl-1-(biphenyl-2-yl)methanamine |
| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | N-Benzyl-1-(4'-methoxybiphenyl-2-yl)methanamine |
| Thiophen-3-ylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | N-Benzyl-1-(2-(thiophen-3-yl)phenyl)methanamine |
Grignard Reactions
The formation of a Grignard reagent from this compound by reacting the aryl bromide with magnesium metal presents a significant challenge. wikipedia.orgchemguide.co.uk Grignard reagents are extremely strong bases and will react with any available acidic protons in the reaction mixture. chemguide.co.ukmasterorganicchemistry.com The secondary amine in the target molecule has an acidic N-H proton that would be readily deprotonated by the newly formed Grignard reagent, quenching it and preventing its intended reaction with an electrophile.
To successfully form the Grignard reagent at the ortho position, the amine functionality must first be protected with a group that is stable to the Grignard formation conditions and can be removed later. Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyl (B1604629) (Bn), or a silyl (B83357) group like tert-butyldimethylsilyl (TBS). Once the amine is protected, the aryl bromide can be reacted with magnesium in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the desired organomagnesium compound. youtube.com This reagent can then be used as a potent nucleophile to react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide. chemguide.co.ukbyjus.com
Interactive Table 3.1.2: Hypothetical Grignard Reaction Sequence
| Step | Reactant(s) | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1. Protection | This compound | Boc₂O, Et₃N | tert-Butyl benzyl((2-bromophenyl)methyl)carbamate |
| 2. Grignard Formation | tert-Butyl benzyl((2-bromophenyl)methyl)carbamate | Mg, THF (anhydrous) | tert-Butyl benzyl((2-(magnesiobromo)phenyl)methyl)carbamate |
| 3. Reaction | Grignard Reagent from Step 2 | 1. Acetone; 2. H₃O⁺ | tert-Butyl benzyl((2-(2-hydroxypropan-2-yl)phenyl)methyl)carbamate |
Hiyama Cross-Coupling
The Hiyama coupling is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, this time between an organohalide and an organosilicon compound. organic-chemistry.org This reaction is advantageous due to the low toxicity, stability, and ease of handling of organosilanes. organic-chemistry.orgnih.gov The reaction requires an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation to the palladium center. organic-chemistry.org
The aryl bromide of this compound is a suitable electrophile for Hiyama coupling. organic-chemistry.org The reaction can be carried out with various arylsilanes, such as phenyltrimethoxysilane, in the presence of a palladium catalyst. While fluoride activators are common, fluoride-free protocols have also been developed, sometimes using a base like NaOH in an aqueous medium. mdpi.com The tolerance of the Hiyama coupling to various functional groups makes it a viable method for modifying the structure of this compound. organic-chemistry.org
Interactive Table 3.1.3: Representative Hiyama Coupling of this compound
| Coupling Partner | Catalyst | Activator/Base | Solvent | Product |
|---|---|---|---|---|
| Phenyltrimethoxysilane | Pd(OAc)₂ | TBAF | THF | N-Benzyl-1-(biphenyl-2-yl)methanamine |
| Vinyltrimethoxysilane | PdCl₂(PPh₃)₂ | TBAF | Dioxane | N-Benzyl-1-(2-vinylphenyl)methanamine |
| Triethoxy(4-fluorophenyl)silane | Pd/C | TBAF·3H₂O | Toluene | N-Benzyl-1-(4'-fluorobiphenyl-2-yl)methanamine |
Reactivity of the Amine Functionality
The secondary amine group is a site of nucleophilicity and can undergo reactions to form new bonds at the nitrogen atom or be transformed into other nitrogen-based functional groups like imines.
Formation of Imines and Related Derivatives
Secondary amines can be oxidized to form imines. For this compound, this transformation would yield N-((2-bromophenyl)methylene)benzenamine. This oxidation represents the formation of a carbon-nitrogen double bond from a single bond. While the direct oxidation of this specific substrate is not widely documented, the selective oxidation of amines to imines is a significant area of research in organic synthesis. researchgate.net Various methods, including metal-catalyzed and electrochemical approaches, have been developed to achieve this transformation. researchgate.net The resulting imine is a valuable intermediate, as the C=N bond can undergo further reactions, such as nucleophilic additions.
Interactive Table 3.2.1: Potential Oxidation to Imine
| Oxidizing System | Solvent | Product |
|---|---|---|
| MnO₂ | Dichloromethane | N-((2-Bromophenyl)methylene)benzenamine |
| Electrochemical (Anodic Oxidation) | Acetonitrile (B52724)/H₂O | N-((2-Bromophenyl)methylene)benzenamine |
Nucleophilic Substitution Reactions
The lone pair of electrons on the nitrogen atom of the secondary amine makes this compound a competent nucleophile. It can react with various electrophiles, most commonly alkyl halides, in a nucleophilic substitution reaction. nih.gov This process, known as N-alkylation, results in the formation of a tertiary amine. For example, reaction with methyl iodide would yield N-benzyl-1-(2-bromophenyl)-N-methylmethanaminium iodide, a quaternary ammonium (B1175870) salt, if the reaction proceeds to completion, or the tertiary amine after deprotonation. nih.gov The nucleophilicity of the amine product is often higher than the starting amine, which can lead to multiple alkylations. nih.gov
Interactive Table 3.2.2: Representative Nucleophilic Substitution
| Electrophile | Base (optional) | Solvent | Product |
|---|---|---|---|
| Methyl Iodide | K₂CO₃ | Acetonitrile | N-Benzyl-1-(2-bromophenyl)-N-methylmethanamine |
| Ethyl Bromide | NaHCO₃ | DMF | N-Benzyl-N-ethyl-1-(2-bromophenyl)methanamine |
| Benzyl Chloride | Cs₂CO₃ | Toluene | N,N-Dibenzyl-1-(2-bromophenyl)methanamine |
Amidation Reactions
Amidation of this compound is a fundamental transformation that introduces an acyl group to the nitrogen atom, yielding N-benzyl-N-(2-bromobenzyl)amides. These amides are crucial intermediates for synthesizing more complex molecules. The reaction typically involves treating the parent amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct.
For instance, the reaction of this compound with benzoyl chloride would yield N-benzyl-N-(2-bromobenzyl)benzamide. The resulting amide bond is a key structural feature in many biologically active compounds. nanobioletters.comresearchgate.net The presence of the bromine atom on the phenyl ring also allows for subsequent functionalization, such as cross-coupling reactions, further expanding the synthetic utility of these amide derivatives. acs.org
Table 1: Examples of Amidation Reactions
| Acylating Agent | Amine | Base (optional) | Product |
| Benzoyl Chloride | This compound | Pyridine | N-benzyl-N-(2-bromobenzyl)benzamide |
| Acetic Anhydride | This compound | - | N-benzyl-N-(2-bromobenzyl)acetamide |
Intramolecular Cyclization Reactions
The molecular architecture of this compound, featuring a bromine atom ortho to the benzylamine (B48309) moiety, makes it an ideal substrate for various intramolecular cyclization reactions to construct heterocyclic scaffolds.
Ring Closure for Heterocyclic Scaffolds (e.g., Quinazolines, Azetidines)
This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems like quinazolines and azetidines.
Quinazolines: These can be synthesized from derivatives of this compound. For example, after conversion to an appropriate precursor, intramolecular cyclization can be induced. organic-chemistry.orgnih.govrsc.org Various methods, including copper-catalyzed and electrochemical approaches, have been developed for quinazoline (B50416) synthesis from related starting materials. organic-chemistry.orgrsc.org
Azetidines: The synthesis of azetidines, four-membered nitrogen-containing heterocycles, can be achieved through intramolecular cyclization. magtech.com.cnrsc.orgresearchgate.net For instance, a suitable derivative of this compound could undergo intramolecular C-N bond formation to yield an azetidine-fused system. nih.gov The synthesis of functionalized azetidines is of significant interest due to their presence in bioactive molecules. nih.gov
Palladium-Catalyzed Intramolecular Arylation
A powerful method for forming a new C-N bond within the molecule is the palladium-catalyzed intramolecular arylation, a variation of the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the ring closure. The process involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by amination and reductive elimination to furnish the cyclized product. This strategy has been effectively used to synthesize various nitrogen-containing heterocycles. nih.govcmu.edu The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphines often providing the best results. cmu.edu
Table 2: Typical Conditions for Palladium-Catalyzed Intramolecular Arylation
| Palladium Source | Ligand | Base | Solvent | Potential Product Type |
| Pd₂(dba)₃ | (o-biphenyl)P(t-Bu)₂ | NaOtBu | Toluene | Dibenzo[b,f]azepine derivative |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | Dihydroisoquinoline derivative |
Reductive Cyclization Pathways
Reductive cyclization presents another avenue for synthesizing heterocyclic compounds from this compound derivatives. One approach involves the reduction of an amide or imine intermediate, which triggers the cyclization event. For example, a samarium(II) iodide-mediated reduction could be employed for such transformations, as it is a versatile reagent for reductive processes. acs.org Another strategy is intramolecular redox cyclization, which has been used to synthesize cinnolines from related nitrobenzyl precursors, suggesting potential applicability to derivatives of this compound under appropriate conditions. rsc.org
Oxidative Transformations
Oxidative reactions of this compound can be tailored to achieve specific synthetic goals, most notably the cleavage of the C-N bond.
Selective Oxidative Cleavage of Benzyl C–N Bonds
The N-benzyl group is a widely used protecting group for amines. Its removal from this compound to yield the primary amine, 1-(2-bromophenyl)methanamine, can be accomplished through selective oxidative cleavage. researchgate.netnih.govnih.gov
Recent advancements have focused on environmentally friendly methods. For example, metal-free electrochemical oxidation provides a green approach to cleave the benzyl C-N bond, using water as the oxygen source. researchgate.netnih.govnih.gov This method is applicable to a range of primary, secondary, and tertiary amines. researchgate.net Other metal-free oxidative systems, such as those employing 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), have also been developed for the amination of benzylic C-H bonds, which is a related transformation. mdpi.com Additionally, zinc-catalyzed oxidative cleavage has been shown to be effective for various benzylamine derivatives. researchgate.net
Table 3: Methods for Selective Oxidative Cleavage of the Benzyl C-N Bond
| Method | Reagents/Conditions | Key Features |
| Electrochemical Oxidation | Constant current, MeCN/H₂O | Metal-free, uses water as oxygen source. researchgate.netnih.govnih.gov |
| Zinc-Catalyzed Oxidation | ZnN₄-SAC, O₂, 150 °C | Effective for various benzylamines. researchgate.net |
| DDQ-Mediated Oxidation | DDQ | Metal- and iodide-free conditions. mdpi.com |
Electrochemical Oxidation Mechanisms
The study of the electrochemical oxidation of this compound provides valuable insights into its reactivity and potential for transformation into other molecules. While specific research on the electrochemical behavior of this exact compound is not extensively documented, the mechanism can be inferred from studies on analogous N-substituted benzylamines. researchgate.netmdpi.com Electrochemical oxidation offers a green and efficient alternative to traditional chemical oxidation methods, often obviating the need for metal catalysts or harsh oxidizing agents. mdpi.com
The electrochemical oxidation of N-substituted benzylamines typically proceeds through a mechanism involving the initial transfer of an electron from the nitrogen atom at the anode surface. mdpi.com This single-electron transfer (SET) results in the formation of a nitrogen-centered radical cation. mdpi.com This highly reactive intermediate can then undergo a variety of subsequent reactions, largely dictated by the specific structure of the molecule and the reaction conditions.
One common pathway involves the deprotonation of the radical cation, followed by a second electron transfer to yield an iminium cation. This cation is then susceptible to hydrolysis, which would cleave the C-N bond and ultimately lead to the formation of an aldehyde and an amine. In the case of this compound, this would likely result in the formation of 2-bromobenzaldehyde (B122850) and benzylamine.
Alternatively, research on similar compounds has shown that the benzyl C-N bond can be selectively cleaved under metal-free electrochemical conditions. mdpi.com This process also begins with the formation of a nitrogen radical cation intermediate. mdpi.com This is followed by deprotonation and a 1,2-radical migration to form an α-amino-alkyl radical. mdpi.com Subsequent oxidation at the anode generates a benzyl-carbocation intermediate, which is then trapped by water. The final step involves the dissociation of the amine group, yielding the corresponding carbonyl compound. mdpi.com
Cyclic voltammetry is a key technique used to investigate these oxidation mechanisms, allowing for the determination of oxidation potentials and providing evidence for the proposed intermediates. mdpi.comchim.itxmu.edu.cn Studies on various N-substituted benzylamines have elucidated the influence of substituents on both the benzene (B151609) ring and the nitrogen atom on the ease of oxidation and the subsequent reaction pathways.
The table below summarizes the expected products from the electrochemical oxidation of this compound, based on the mechanisms observed for analogous compounds.
| Starting Material | Proposed Key Intermediate | Expected Major Products |
| This compound | Nitrogen radical cation | 2-Bromobenzaldehyde, Benzylamine |
It is important to note that the reaction pathway and product distribution can be significantly influenced by experimental parameters such as the choice of electrode material, the solvent system, the supporting electrolyte, and the applied potential or current density. xmu.edu.cnabechem.com For instance, in some cases involving N-benzyl-acrylamides, electrochemical oxidation in the presence of a bromine source has been shown to lead to electrophilic bromination and spirocyclization, highlighting the diverse reactivity that can be accessed through electrochemical methods. researchgate.netrsc.org
Catalytic Applications in Organic Synthesis
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern synthetic chemistry, renowned for its ability to mediate a wide array of cross-coupling reactions. In the context of N-benzyl-1-(2-bromophenyl)methanamine analogues, palladium catalysts are instrumental in constructing intricate molecular frameworks through intramolecular cyclizations, cross-coupling reactions, and cascade sequences.
Intramolecular Arylation for Ring Formation
Palladium-catalyzed intramolecular C-N bond formation is a powerful strategy for synthesizing nitrogen-containing heterocycles. For substrates like this compound, this transformation allows for the direct formation of a new ring by connecting the nitrogen atom to the brominated aromatic ring. This process, often referred to as intramolecular Buchwald-Hartwig amination, leads to the formation of dibenzo[b,f]azepine and related structures.
A palladium-catalyzed domino intermolecular alkylation/intramolecular amination strategy has been developed for the synthesis of benzannulated N-heterocycles such as indolines and tetrahydroquinolines from simple precursors. nih.gov This type of reaction highlights the utility of coupling functionalized aryl iodides with bromoalkylamines, where the palladium catalyst first facilitates a C-C bond formation followed by an intramolecular C-N bond formation. nih.gov Similarly, tandem N-arylation/carboamination reactions of γ-amino alkenes with aryl bromides provide a one-pot process to synthesize N-aryl-2-benzyl pyrrolidines, forming multiple bonds and a stereocenter in a single operation. nih.gov These related transformations underscore the potential for this compound to undergo analogous intramolecular cyclization to yield fused heterocyclic systems.
Suzuki-Miyaura Cross-Coupling with Diverse Substrates
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. nih.gov This reaction has been effectively applied to unprotected ortho-bromoanilines, which are structurally similar to this compound, demonstrating its robustness and compatibility with various functional groups. nih.govrsc.org The reaction's mild conditions, low toxicity of reagents, and the commercial availability of starting materials make it a widely used tool in the synthesis of pharmaceuticals and fine chemicals. nih.gov
An efficient Suzuki-Miyaura reaction was developed for unprotected ortho-bromoanilines, providing good to excellent yields with a wide variety of boronic esters, including benzyl (B1604629), alkyl, aryl, and heteroaromatic partners. nih.gov The use of CataXCium A Pd G3 was identified as a particularly effective catalyst system for these transformations. nih.gov This methodology's success with closely related substrates suggests its direct applicability to this compound for synthesizing a diverse range of 2-substituted aminobiphenyl derivatives.
| Boronic Ester Partner | Catalyst System | Yield | Key Features |
|---|---|---|---|
| Benzyl | CataXCium A Pd G3 | Good to Excellent | Compatible with unprotected amine |
| Alkyl | CataXCium A Pd G3 | Good to Excellent | Demonstrated on gram scale |
| Aryl (electron-rich/poor) | CataXCium A Pd G3 | Good to Excellent | Tolerates diverse functional groups |
| Heteroaromatic | CataXCium A Pd G3 | Good to Excellent | Operationally simple |
Cascade Reactions for Heterocycle Synthesis
Palladium-catalyzed cascade reactions provide an elegant and efficient pathway to complex heterocyclic structures from simple starting materials. nih.gov These processes involve a sequence of bond-forming events within a single catalytic cycle, often leading to a significant increase in molecular complexity in one pot. A notable example is the palladium-catalyzed migratory cyclization of α-bromoalkene derivatives, which proceeds through an unexpected cascade involving a trans-1,2-palladium migration to form various benzoheterocycles. nih.gov
Copper-Catalyzed Reactions
Copper catalysis has emerged as a cost-effective and sustainable alternative to palladium for various organic transformations. For substrates like this compound, copper catalysts are particularly effective in domino reactions for synthesizing quinazolines and in aerobic oxidative couplings.
Domino Reactions for Quinazoline (B50416) Synthesis
Copper catalysts excel in facilitating multicomponent domino reactions for the synthesis of quinazoline derivatives. An efficient three-component reaction involving 2-bromoaldehydes, benzylamines, and sodium azide (B81097) has been developed. nih.govfigshare.com This process involves a sequence of copper-catalyzed SNAr, oxidation/cyclization, and denitrogenation steps, effectively forming three new C-N bonds in a single operation. nih.govfigshare.com The use of this compound or its constituent parts (a 2-bromobenzyl derivative and an amine) in such reactions provides a direct route to functionalized quinazolines, which are important scaffolds in medicinal chemistry.
Another efficient copper(I)-catalyzed, ligand- and base-free domino strategy allows for the synthesis of 2-substituted quinazolinones from 2-bromobenzamide (B1207801) and various aldehydes, benzyl alcohols, or methyl arenes. gaylordchemical.com The reaction proceeds smoothly in DMSO, which acts as a mild oxidant, and demonstrates good functional group tolerance. gaylordchemical.com
| Reactants | Catalyst | Key Process | Product | Reference |
|---|---|---|---|---|
| 2-Bromoaldehydes, Benzylamines, Sodium Azide | Copper | SNAr, oxidation/cyclization, denitrogenation | Quinazolines | nih.gov, figshare.com |
| 2-Bromobenzamide, Aldehydes/Benzyl Alcohols | Cu(I) | Domino reaction in DMSO | 2-Substituted Quinazolinones | gaylordchemical.com |
Aerobic Oxidative Coupling Processes
Copper catalysts are highly effective in mediating aerobic oxidative reactions, using molecular oxygen as a green and readily available oxidant. rsc.org A copper-catalyzed cascade coupling and aerobic oxidation of aromatic nitriles and 2-aminobenzylamine has been developed for the synthesis of 3,4-dihydroquinazolines and quinazolines. rsc.org This method is notable for not requiring additives and operating under mild conditions. rsc.org The principles of this reaction are applicable to substrates derived from this compound, where an intramolecular or intermolecular coupling could be followed by an aerobic oxidation step to achieve the final heterocyclic product.
Other Metal-Catalyzed Transformations (e.g., Iron-Catalyzed)
Iron, being an earth-abundant and less toxic metal, has gained significant attention as a catalyst in organic synthesis. Iron-catalyzed reactions provide a more sustainable alternative to those catalyzed by precious metals like palladium and platinum. In the context of this compound chemistry, iron catalysts can be employed for various transformations.
Iron-catalyzed cross-coupling reactions are particularly relevant. For instance, iron catalysts have been utilized for the hydrobenzylation of alkenes with benzyl bromides. nih.govchemrxiv.org This type of reaction, proceeding through a putative metal-hydride hydrogen atom transfer (MHAT) and SH2 mechanism, allows for the formation of C-C bonds. While this example uses the benzyl bromide as the coupling partner, it demonstrates the reactivity of the benzylic C-Br bond under iron catalysis, which can be conceptually extended to the C-Br bond on the phenyl ring of this compound for cross-coupling reactions.
Furthermore, iron-catalyzed C-N coupling reactions have been developed for the synthesis of ynamides from alkynyl bromides and amides. organic-chemistry.org These reactions typically employ an iron salt, such as FeCl₃·6H₂O, in the presence of a ligand like N,N'-dimethylethane-1,2-diamine (DMEDA). This methodology could potentially be adapted for the amination of the aryl bromide in this compound.
The direct amination of benzyl alcohols with amines, proceeding via a "borrowing hydrogen" methodology, has also been achieved using a well-defined homogeneous iron complex. researchgate.net This highlights the ability of iron catalysts to facilitate C-N bond formation through activation of C-H and O-H bonds, further expanding the potential synthetic transformations available for molecules containing benzylamine (B48309) motifs.
A summary of relevant iron-catalyzed transformations is provided in Table 2.
Table 2: Examples of Iron-Catalyzed Transformations
| Catalyst System | Reagents | Application | Mechanism | Reference |
|---|---|---|---|---|
| Iron Catalyst | Alkene, Benzyl Bromide | Alkene Hydrobenzylation | MHAT/SH2 | nih.govchemrxiv.org |
| FeCl₃·6H₂O / DMEDA | Alkynyl Bromide, Amide | Ynamide Synthesis | C-N Coupling | organic-chemistry.org |
Green Catalysis and Electrocatalysis in this compound Chemistry
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of N-heterocycles. mdpi.com Electrocatalysis, as a key green chemistry tool, offers an alternative to traditional chemical oxidants and reductants by using electricity to drive chemical reactions. researchgate.net
In the context of this compound chemistry, electrocatalysis can be envisioned for several transformations. For example, electrochemical methods have been developed for the electrophilic bromination and spirocyclization of N-benzyl-acrylamides. rsc.orgresearchgate.net This process utilizes low concentrations of bromine generated in situ from both cathodic reduction and anodic oxidation, highlighting a greener approach to cyclization reactions. While this example involves an acrylamide, the underlying principle of electrochemical generation of reactive species could be applied to induce cyclization in this compound.
Moreover, the oxidative cleavage of the benzyl C-N bond can be achieved under metal-free electrochemical conditions, offering a sustainable method for debenzylation. researchgate.net This is particularly useful for deprotecting the nitrogen atom in this compound to allow for further functionalization.
The use of biocatalysts also represents a green approach to the synthesis of N-heterocycles. For instance, thiamine (B1217682) hydrochloride has been used as a biocatalyst for the synthesis of 1,5-benzodiazepines under solvent-free conditions. mdpi.com While not directly involving this compound, this demonstrates the potential for employing biocatalysis in the synthesis of related heterocyclic structures.
The development of green catalytic methods is crucial for the sustainable production of fine chemicals and pharmaceuticals. The application of these principles to the chemistry of this compound and related compounds is an active area of research.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| CuBr |
| N,N'-dimethylethylenediamine (DMEDA) |
| Potassium carbonate |
| Acetonitrile (B52724) |
| Dibenz[b,f]azepine |
| Palladium |
| N-benzyl-2-phenylpyrimidin-4-amine |
| Chloropyrimidine |
| Benzo researchgate.netacs.orgimidazo[2,1-b]thiazole |
| (NH₄)₂MoO₄ |
| H₂O₂ |
| Iron |
| FeCl₃·6H₂O |
| Thiamine hydrochloride |
Mechanistic Investigations of Reactions Involving N Benzyl 1 2 Bromophenyl Methanamine
Proposed Reaction Mechanisms for C–N Bond Transformations
The cleavage of the carbon-nitrogen (C–N) bond in benzylamines, including N-benzyl-1-(2-bromophenyl)methanamine, is a significant transformation in organic synthesis. Electrochemical methods offer a green chemistry approach to selectively cleave the benzylic C–N bond without requiring metal catalysts or external oxidants. researchgate.netnih.gov In these reactions, water often serves as the sole oxygen source. nih.gov
A proposed mechanism for the electrochemical oxidative cleavage of a benzylamine (B48309) C–N bond involves several key steps. nih.gov The process is initiated by a single-electron oxidation of the benzylamine at the anode, leading to the formation of a nitrogen radical cation intermediate (I). This intermediate then undergoes deprotonation and a radical 1,2-migration to yield an α-amino-alkyl radical intermediate (II). A subsequent oxidation of this radical at the anode produces a benzyl-carbocation intermediate (III). This electrophilic carbocation is then captured by a water molecule. The final step is the dissociation of the amine group, which can be facilitated by an acid, to yield the corresponding carbonyl compound. nih.gov For instance, the electrochemical oxidation of (2-bromophenyl)methanamine under these conditions results in the formation of 2-bromobenzaldehyde (B122850). nih.gov
Table 1: Proposed Electrochemical C–N Bond Cleavage Mechanism
| Step | Intermediate/Process | Description |
|---|---|---|
| 1 | Formation of Radical Cation (I) | The parent amine undergoes single-electron oxidation at the anode. nih.gov |
| 2 | Formation of Radical Intermediate (II) | Intermediate I experiences deprotonation and radical 1,2-migration. nih.gov |
| 3 | Formation of Carbocation (III) | Intermediate II is oxidized at the anode to form a benzyl-carbocation. nih.gov |
| 4 | Nucleophilic Attack | The carbocation is captured by a water molecule. nih.gov |
| 5 | Product Formation | Dissociation of the amine group yields the final carbonyl product. nih.gov |
This metal- and oxidant-free electrochemical strategy highlights a modern approach to C–N bond transformations, providing an alternative to traditional methods that often rely on transition metals. researchgate.netnih.gov
Mechanistic Pathways of Metal-Catalyzed Coupling and Cyclization Reactions
The 2-bromophenyl group in this compound is a key functional handle for participating in metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. nih.gov
A general mechanistic pathway for a Suzuki coupling involving the aryl bromide of this compound begins with the oxidative addition of the aryl bromide to a palladium(0) catalyst (e.g., Pd(PPh₃)₄). This step forms a palladium(II) intermediate. The next step is transmetalation , where a boron-containing reagent, such as an arylboronic acid activated by a base (e.g., K₃PO₄), transfers its organic group to the palladium(II) complex, displacing the bromide. The final step is reductive elimination , where the two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
While direct examples for this compound are specific, the derivatization of similar bromo-substituted imines via Suzuki coupling has been reported, tolerating a wide range of functional groups on the boronic acid partner. nih.gov
Intramolecular cyclization reactions can also be facilitated by metal catalysts. For this compound, a plausible pathway could involve an intramolecular Buchwald-Hartwig amination. In this scenario, a palladium catalyst would first oxidatively add to the C-Br bond. Then, following deprotonation of the secondary amine by a base, the resulting amide would act as an intramolecular nucleophile, displacing the palladium from the aryl ring in a reductive elimination step to form a new C-N bond and create a dibenzo[b,f]azepine ring system.
Role of Intermediates in Complex Reaction Sequences (e.g., Iminium Ions, Azomethine Ylides)
Iminium Ions: Iminium ions are crucial electrophilic intermediates in a variety of organic transformations. numberanalytics.com They are positively charged species typically formed from the protonation or alkylation of an imine, or through the oxidation of a secondary amine like this compound. The general structure is R₂C=N⁺R₂. numberanalytics.com Once formed, the electrophilic carbon of the iminium ion is highly susceptible to attack by nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. numberanalytics.com For example, the reaction of an iminium ion with an enolate is the basis of the Mannich reaction, a classic method for synthesizing β-amino carbonyl compounds. numberanalytics.com In other sequences, imine intermediates, the direct precursors to iminium ions, can undergo tautomerization and bond shifts to drive aromatization processes. nih.gov
Azomethine Ylides: Azomethine ylides are nitrogen-based 1,3-dipoles, structurally characterized by an iminium ion adjacent to a carbanion. wikipedia.org These intermediates are exceptionally useful in [3+2] cycloaddition reactions with dipolarophiles (such as alkenes or alkynes) to synthesize five-membered nitrogen-containing heterocycles like pyrrolidines. wikipedia.orgenamine.net An azomethine ylide can be generated from an iminium ion derived from this compound. The process would involve the deprotonation of the carbon atom adjacent to the nitrogen in the iminium ion. The resulting azomethine ylide is a resonance-stabilized species with the negative charge shared between the two carbons flanking the positively charged nitrogen. wikipedia.org The subsequent cycloaddition reaction is often highly regioselective and stereoselective, making it a powerful tool for constructing complex molecular architectures. wikipedia.org
Table 2: Key Reactive Intermediates and Their Roles
| Intermediate | Formation from Parent Compound | Key Reaction Type | Product Class |
|---|---|---|---|
| Iminium Ion | Oxidation of the secondary amine numberanalytics.com | Nucleophilic Addition (e.g., Mannich reaction) numberanalytics.com | β-amino carbonyls, substituted amines |
| Azomethine Ylide | Formation of iminium ion, followed by deprotonation wikipedia.org | [3+2] Cycloaddition wikipedia.orgenamine.net | Pyrrolidines, N-heterocycles |
Stereochemical Aspects of Reactions
The stereochemical outcome of reactions involving this compound can be influenced by several factors, including the reaction mechanism and the presence of chiral auxiliaries or catalysts.
In cyclization reactions, stereocontrol is a critical consideration. Mechanistic studies on the diastereoselective cyclization of related N-benzyl amides have shown that an external base can generate an amidate that then acts as a base for the rate-determining deprotonation of the N-benzyl group. semanticscholar.org In such systems, a chiral macrocyclic structure can act as the stereodifferentiating element, leading to high diastereoselectivity in the product. semanticscholar.org This demonstrates that the N-benzyl group can play a direct role in stereochemistry-determining steps.
Furthermore, reactions proceeding through an azomethine ylide intermediate offer significant opportunities for stereocontrol. The 1,3-dipolar cycloadditions of azomethine ylides are known to be highly stereoselective. wikipedia.org By starting with a stereochemically defined precursor, it is possible to retain that stereochemistry in the ylide intermediate, which then translates to the heterocyclic product. These reactions have the potential to generate up to four new contiguous stereocenters in a single, highly controlled step. wikipedia.org The endo/exo selectivity of these cycloadditions can also be tuned, for example, through the use of metal catalysis, providing another layer of stereochemical control. wikipedia.org
Derivatization and Advanced Synthetic Utility
Synthesis of Substituted N-Benzyl-1-(2-bromophenyl)methanamine Analogues
The synthesis of substituted analogues of this compound can be achieved through several established synthetic methodologies, primarily by modifying the aromatic rings or the benzylic position. A common approach involves the reductive amination of a substituted 2-bromobenzaldehyde (B122850) with a substituted benzylamine (B48309), or vice versa. This method allows for the introduction of a wide range of substituents on either aromatic ring.
Another key strategy is the modification of a pre-existing phenethylamine (B48288) core. For instance, analogues can be prepared from a corresponding phenethylamine which is then N-benzylated. researchgate.net The synthesis often begins with a substituted phenylacetonitrile (B145931) or nitrostyrene, which is then reduced to the primary amine and subsequently reacted with a substituted benzaldehyde (B42025) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). researchgate.net
The following table outlines representative examples of substituted analogues and the typical synthetic routes employed.
| Substituent Position | Substituent | Synthetic Method | Precursors | Typical Yield (%) |
| 4'-methoxy | -OCH₃ | Reductive amination | 2-bromobenzaldehyde, 4-methoxybenzylamine | 75-85 |
| 3',4'-dichloro | -Cl | Reductive amination | 2-bromobenzaldehyde, 3,4-dichlorobenzylamine | 70-80 |
| 4-fluoro | -F | Reductive amination | 4-fluoro-2-bromobenzaldehyde, benzylamine | 70-85 |
| 5-nitro | -NO₂ | Nitration of precursor | 2-bromobenzyl bromide, benzylamine | 60-70 |
This table is illustrative and based on general yields for similar reactions.
Research has shown that the introduction of different substituents can significantly influence the chemical properties and potential applications of the resulting molecules. For example, the electronic nature of the substituents on the N-benzyl group can impact the nucleophilicity of the nitrogen atom, affecting subsequent reactions. nih.gov
N-Alkylation and N-Arylation Strategies
The secondary amine of this compound is a prime site for further functionalization through N-alkylation and N-arylation reactions. These transformations are crucial for building molecular complexity and accessing a wider range of chemical space.
N-Alkylation is typically achieved by reacting the parent amine with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the newly formed hydrohalic acid. Alternatively, reductive amination with aldehydes or ketones provides a facile route to N-alkylated products. The use of "borrowing hydrogen" catalysis, employing alcohols as alkylating agents with a metal catalyst, represents a more sustainable approach, though it often requires higher temperatures. researchgate.net
N-Arylation can be accomplished through classic cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of the amine with an aryl halide or triflate in the presence of a suitable phosphine (B1218219) ligand and a base. This method is highly versatile and allows for the introduction of a wide variety of substituted and unsubstituted aryl and heteroaryl groups.
The table below summarizes common conditions for these transformations.
| Reaction Type | Reagent | Catalyst/Base | Solvent | Typical Conditions |
| N-Methylation | Methyl iodide | K₂CO₃ | Acetonitrile (B52724) | Room temperature, 24h |
| N-Ethylation | Ethyl bromide | Et₃N | Dichloromethane | Reflux, 12h |
| N-Propargylation | Propargyl bromide | NaH | Tetrahydrofuran (B95107) | 0 °C to rt, 6h |
| N-Phenylation | Phenylboronic acid | Cu(OAc)₂, Pyridine | Dichloromethane | Room temperature, 48h |
| N-(Pyridin-3-yl)ation | 3-Bromopyridine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene | 100 °C, 18h |
This table presents representative conditions and may vary based on specific substrates.
The choice of alkylating or arylating agent can be tailored to introduce specific functionalities, such as additional reactive handles or groups that modulate the steric and electronic properties of the molecule. researchgate.net
Formation of Functionalized Heterocyclic Systems Using this compound as a Building Block
The presence of the 2-bromophenyl moiety in conjunction with the secondary amine makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems. Intramolecular cyclization reactions, often catalyzed by transition metals, are a powerful strategy in this regard.
One of the most common applications is in the synthesis of dihydroisoquinolinone and related structures. For example, palladium-catalyzed intramolecular C-N coupling (a variation of the Buchwald-Hartwig amination) can be used to form a new six-membered ring. Similarly, copper-catalyzed Ullmann-type cyclizations are also effective. researchgate.net
Furthermore, the molecule can serve as a bis-nucleophile in reactions with suitable bis-electrophiles to construct fused heterocyclic systems. umich.edu For instance, reaction with phosgene (B1210022) or a phosgene equivalent could lead to the formation of a benzodiazepinone ring system.
Below are examples of heterocyclic systems that can be synthesized from this precursor.
| Heterocyclic System | Synthetic Strategy | Key Reagents/Catalysts |
| Dihydroisoindoles | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base |
| Dibenz[b,f]azepines | Intramolecular C-N Coupling | CuI, L-proline, K₂CO₃ |
| Tetrahydroisoquinolines | Pictet-Spengler Reaction (after functional group manipulation) | Acid catalyst |
| Benzodiazepines | Reaction with a suitable three-carbon dielectrophile | Varies with electrophile |
The synthesis of such heterocyclic frameworks is of significant interest as these motifs are prevalent in many biologically active compounds and natural products. nih.gov
Development of Complex Polycyclic Architectures
Building upon the formation of initial heterocyclic systems, this compound can be a starting point for the development of more complex, polycyclic architectures. These multi-ring systems are often constructed through sequential or tandem reactions that exploit the remaining reactive sites on the molecule.
For example, once a dibenz[b,f]azepine core is formed via intramolecular C-N coupling, the benzyl (B1604629) group can be further functionalized or removed. The aromatic rings of the newly formed tricycle can undergo further electrophilic substitution reactions to introduce additional complexity.
Another approach involves leveraging the initial heterocyclic product in subsequent cycloaddition reactions. For instance, if a diene functionality is present in one of the aromatic rings, a Diels-Alder reaction could be employed to construct an additional fused ring, leading to a tetracyclic or even more complex polycyclic structure.
The development of these complex architectures often involves multi-step synthetic sequences that require careful planning of the order of reactions to ensure compatibility of functional groups. The ultimate goal is to create novel three-dimensional structures with precisely controlled stereochemistry, which can be valuable as scaffolds in medicinal chemistry and materials science. umich.edu
Computational Chemistry and Theoretical Studies
Molecular Modeling and Electronic Structure Calculations (e.g., DFT Studies)
Molecular modeling of N-benzyl-1-(2-bromophenyl)methanamine, primarily through Density Functional Theory (DFT), offers deep insights into its electronic architecture. DFT studies, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to calculate the molecule's ground-state geometry and electronic properties. researchgate.net These calculations can determine key parameters like bond lengths, bond angles, and dihedral angles.
The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the electron-donating benzylamine (B48309) moiety and the electron-withdrawing bromophenyl group would significantly influence the electron density distribution across the molecule. A Molecular Electrostatic Potential (MEP) map would likely show negative potential (red/yellow) around the nitrogen and bromine atoms, indicating sites susceptible to electrophilic attack, while positive potential (blue) would be concentrated around the amine hydrogen, a site for nucleophilic attack. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electron orbital; related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied orbital; related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical stability and reactivity. |
Note: The values in this table are hypothetical and based on typical results for structurally similar benzylamine derivatives.
Conformational Analysis and Energy Minimization
The flexibility of this compound arises from the rotational freedom around its single bonds, particularly the C-N bonds and the C-C bond connecting the phenyl ring to the benzylic carbon. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule by calculating the potential energy as a function of specific dihedral angles.
For benzylamine and its derivatives, a key conformational feature is the torsion angle between the C-N bond and the plane of the aromatic ring. colostate.edu Studies on related molecules suggest that conformers where the C-N bond is perpendicular or gauche to the phenyl ring are often the most stable. colostate.edu The steric hindrance introduced by the benzyl (B1604629) group and the ortho-bromo substituent on the adjacent phenyl ring plays a crucial role in determining the lowest energy conformation. nih.gov Energy minimization calculations would systematically explore the potential energy surface to locate these stable conformers, providing insights into the molecule's preferred shape in different environments. The presence of the bulky bromine atom at the ortho position likely restricts rotation around the C-C bond, favoring a conformation that minimizes steric clash with the benzyl group.
Prediction of Reaction Pathways and Transition States
Theoretical methods are instrumental in mapping out potential synthetic routes and reaction mechanisms for this compound. By calculating the Gibbs free energy of reactants, products, and intermediates, a detailed energy profile for a proposed reaction can be constructed. researchgate.net
A critical aspect of this analysis is the identification and characterization of transition states—the highest energy points along a reaction coordinate. nih.govacs.org For instance, in a potential synthesis involving the reductive amination of 2-bromobenzaldehyde (B122850) with benzylamine, DFT calculations could model the reaction pathway, including the formation of the imine intermediate and its subsequent reduction. nih.gov The calculated energy barriers for each step would reveal the rate-determining step of the reaction. nih.govacs.org Such studies are invaluable for optimizing reaction conditions (e.g., temperature, catalyst) to improve yields and selectivity. For example, computational investigations into iridium-catalyzed C-H activation of benzylamines have successfully elucidated complex reaction mechanisms, including the sequence of bond-breaking and bond-forming events. nih.govacs.org
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
In the solid state, the spatial arrangement of this compound molecules is governed by a network of intermolecular interactions. The secondary amine group (-NH-) is a classic hydrogen bond donor, capable of forming N-H···N or N-H···Br hydrogen bonds with neighboring molecules. preprints.org
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Predicted Importance |
|---|---|---|---|
| Hydrogen Bonding | N-H | N atom of another molecule | High |
| Halogen Bonding | C-Br | N atom or π-system | Moderate |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Moderate |
Note: The importance is a qualitative prediction based on the known interaction strengths in similar molecular systems.
Advanced Spectroscopic and Structural Elucidation Studies
Mass Spectrometry (HRMS, ESI-MS, GC-MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the title compound.
High-Resolution Mass Spectrometry (HRMS): For N-benzyl-1-(2-bromophenyl)methanamine (C₁₄H₁₄BrN), the exact mass can be calculated to confirm its elemental composition. The monoisotopic mass of the related isomer, N-benzyl-1-(3-bromophenyl)methanamine, is 275.03094 Da. uni.lu
GC-MS: Gas Chromatography-Mass Spectrometry data for the parent molecule, 2-bromobenzylamine (B1296416), shows characteristic fragmentation. nih.gov The mass spectrum of benzylamine (B48309) derivatives typically exhibits a prominent molecular ion peak and fragments corresponding to the loss of the benzyl (B1604629) group or parts of the side chain. nist.gov For instance, N-isopropylbenzylamine shows a base peak from the cleavage of the isopropyl group. nist.gov A key fragment would be the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, characteristic of benzyl-containing compounds.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Information Provided | Expected Value/Observation |
| HRMS | Exact Molecular Weight | ~275.03 (for C₁₄H₁₄BrN) |
| GC-MS | Molecular Ion Peak (M⁺) | m/z 275/277 (Isotopic pattern for Br) |
| GC-MS | Major Fragment | m/z 91 (Tropylium ion, [C₇H₇]⁺) |
| GC-MS | Other Fragments | Fragments from cleavage of C-N and C-C bonds |
Note: Data is predicted based on the structure and information for related compounds. nih.govuni.lunist.gov
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands.
N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) group appears just below 3000 cm⁻¹.
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration is typically found in the 1020-1250 cm⁻¹ range.
C-Br Stretch: A strong absorption due to the C-Br bond is expected in the fingerprint region, typically between 500 and 690 cm⁻¹.
IR spectra of related compounds like 2-bromobenzylamine and N-benzyl-2-(methylamino)benzamide confirm these assignments. nih.govnist.gov
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Secondary Amine) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | > 3000 |
| C-H (Aliphatic CH₂) | Stretch | < 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N | Stretch | 1020 - 1250 |
| C-Br | Stretch | 500 - 690 |
Source: Inferred from general IR correlation tables and spectra of related compounds. nih.govnist.gov
X-ray Crystallography and Single Crystal Diffraction Analysis (for related compounds)
Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound is not available in the provided results, analysis of closely related brominated organic molecules and benzylamine complexes offers significant insight into the expected solid-state behavior. nih.govnih.govresearchgate.netmdpi.com
For example, the crystal structure of (Z)-1-benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione was confirmed by X-ray diffraction, revealing a monoclinic space group P2₁/n. mdpi.com Such analyses are fundamental to understanding the precise spatial arrangement of atoms.
The arrangement of molecules in a crystal lattice is governed by various non-covalent forces, known as supramolecular interactions. In compounds related to this compound, these interactions are critical in stabilizing the crystal packing.
Hydrogen Bonding: Classical N-H···X or O-H···X (where X is an electronegative atom) hydrogen bonds are dominant forces. In the absence of strong acceptors, weaker C-H···O and C-H···π interactions are prevalent. nih.govnih.govresearchgate.net
π-π Stacking: Interactions between aromatic rings are common, helping to organize molecules into layered or stacked arrangements. iucr.org
In related structures, molecules often link to form sheets or three-dimensional networks through a combination of these weak interactions. nih.govnii.ac.jpacademie-sciences.fr For instance, in the crystal structure of 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one, molecules are linked by weak C-H···O hydrogen bonds to form sheets. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
This analysis provides a two-dimensional "fingerprint plot" that summarizes all intermolecular interactions, with each type of interaction contributing a specific percentage to the total Hirshfeld surface area. For various brominated organic compounds, this analysis reveals the relative importance of different contacts. nih.govnih.goviucr.orgiucr.org
H···H Contacts: These are often the most significant contributors to the crystal packing, reflecting the high abundance of hydrogen atoms on the molecular surface. In one related compound, these contacts accounted for 44.6% of the surface. nih.gov
Br···H/H···Br Contacts: These interactions are a hallmark of brominated compounds and represent a substantial portion of the intermolecular contacts, with contributions reported between 16.8% and 24.1% in related structures. nih.govnih.gov
O···H/H···O and C···H/H···C Contacts: These also play a notable role in the crystal packing of related oxygen-containing analogues. nih.govnih.gov
Table 4: Hirshfeld Surface Analysis Contributions in Related Bromo-Compounds
| Intermolecular Contact | Contribution in Compound A (%) nih.gov | Contribution in Compound B (%) nih.gov |
| H···H | 44.6 | 18.4 |
| Br···H/H···Br | 24.1 | 16.8 |
| O···H/H···O | 13.5 | 24.3 |
| C···H/H···C | 11.2 | 8.4 |
Note: Compound A is 2-benzyl-4,5-dibromo-2,3,3a,4,5,6,7,7a-octahydro-3a,6-epoxy-1H-isoindol-1-one. Compound B is 3-(bromomethyl)-2-[1,2-dibromo-2-(6-nitrobenzo[d] iucr.orgresearchgate.netdioxol-5-yl)ethyl]-1-(phenylsulfonyl)-1H-indole. nih.govnih.gov
Contributions to Green Chemistry and Sustainable Synthesis
Environmentally Benign Reaction Conditions (e.g., Aqueous Media, Metal-Free)
The pursuit of greener synthetic routes for N-benzylamines has led to significant advancements in moving away from hazardous organic solvents and heavy metal catalysts.
Aqueous Media: Traditionally, reductive aminations are conducted in organic solvents. However, the development of protocols using water as the reaction medium represents a major step towards sustainability. rsc.orgnih.gov Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent. For the synthesis of secondary amines, performing the reaction within nanomicelles in water has been shown to be effective. organic-chemistry.org This technique allows for a broad range of substrates to be converted under mild conditions, often with high yields. organic-chemistry.org Furthermore, some syntheses in aqueous media have been designed to allow for simple product isolation through filtration after acidification, eliminating the need for extensive purification with organic solvents. rsc.org An electrochemical reductive amination protocol has been developed using a recoverable acetonitrile-water azeotrope, which simplifies the isolation of the product and minimizes solvent waste. rsc.orgresearchgate.net
Metal-Free and Alternative Catalysis: The reliance on metal catalysts, particularly those based on precious or toxic metals, is a significant concern in chemical synthesis. This has spurred research into metal-free and more benign catalytic systems.
Organocatalysis: Metal-free direct reductive aminations can be achieved using organocatalysts like thiourea, which activates the imine intermediate for reduction. organic-chemistry.org
Electrosynthesis: Electrochemical methods offer a powerful alternative, replacing chemical reducing agents with electrons. rsc.orgresearchgate.net These reactions can be performed under oxidant-free conditions, with the primary byproduct at the cathode being hydrogen gas, representing a very clean process. acs.org
Benign Metal Catalysts: When catalysts are necessary, a shift towards more abundant and less toxic metals is preferred. Nickel nanoparticles, for example, have been successfully used to catalyze the reductive amination of aldehydes. researchgate.net Similarly, heterogeneous copper catalysts have been shown to be effective for the one-pot synthesis of secondary amines from ketones or alcohols, a process that is safe and produces no waste. researchgate.net Iron-based Lewis catalysts that are recyclable have also been developed for reductive aminations. researchgate.net
Interactive Table 1: Comparison of Reaction Conditions for Secondary Amine Synthesis
| Feature | Traditional Method | Green Alternative | Key Advantages of Green Alternative |
|---|---|---|---|
| Solvent | Organic Solvents (e.g., Dichloroethane) | Water, Recoverable Azeotropes | Reduced toxicity, flammability, and waste. rsc.orgrsc.org |
| Catalyst | Heavy Metals (e.g., Palladium) | Organocatalysts, Electrosynthesis, Benign Metals (Fe, Cu, Ni) | Avoids toxic metals, reduces cost, can be recyclable. researchgate.netresearchgate.netresearchgate.net |
| Reducing Agent | Stoichiometric Hydrides (e.g., NaBH4) | Electrons (Electrosynthesis), H2 (catalytic) | Higher atom economy, less inorganic waste. organic-chemistry.orgrsc.org |
| Byproducts | Stoichiometric salt waste | Water, H2 | Minimal and non-toxic byproducts. acs.orgrug.nl |
Atom Economy and Efficiency in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactant atoms into the desired product. jocpr.com The ideal synthesis would have 100% atom economy, where all atoms from the starting materials are incorporated into the final product.
The synthesis of N-benzyl-1-(2-bromophenyl)methanamine via direct reductive amination is inherently more atom-economical than multi-step classical methods that may involve protecting groups or activation steps. The direct "borrowing hydrogen" methodology, where an alcohol is converted to an amine, is a highly atom-economic and waste-free approach. rug.nl In this process, which can be applied to benzyl (B1604629) alcohols, hydrogen is temporarily "borrowed" from the alcohol to form an aldehyde intermediate, which then reacts with an amine to form an imine. The borrowed hydrogen is then used to reduce the imine to the final amine product, with water being the only byproduct.
Let's consider the direct reductive amination of 2-bromobenzaldehyde (B122850) with benzylamine (B48309):
C₇H₅BrO (2-bromobenzaldehyde) + C₇H₉N (benzylamine) + [H₂] → C₁₄H₁₄BrN (this compound) + H₂O
In this reaction, the primary atoms of the aldehyde and the amine are incorporated into the final structure. The main byproduct is water. Compared to older methods, such as the alkylation of an amine with an alkyl halide, this approach avoids the generation of large quantities of salt waste. rug.nl For instance, reacting benzylamine with 2-bromobenzyl bromide would produce stoichiometric amounts of hydrobromide salt as waste, significantly lowering the atom economy.
Interactive Table 2: Atom Economy Comparison for N-benzylamine Synthesis
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy |
|---|---|---|---|---|
| Reductive Amination | Aldehyde, Amine, H₂ | Secondary Amine | Water | High |
| Alkylation with Alkyl Halide | Amine, Alkyl Halide | Secondary Amine | Halide Salt | Low |
| "Borrowing Hydrogen" | Alcohol, Amine | Secondary Amine | Water | High |
Reduction of Waste Generation in Related Synthetic Protocols
The reduction of waste is a critical goal in green chemistry and is closely linked to the use of benign reaction conditions and high atom economy. In the context of synthesizing compounds like this compound, several strategies contribute to minimizing waste.
The use of stoichiometric reducing agents like sodium borohydride (B1222165) is common but generates significant inorganic salt waste. researchgate.net A greener alternative is the use of catalytic hydrogenation, where molecular hydrogen is the reductant, and the catalyst can be filtered and reused. nih.gov This approach generates minimal waste. Even more advanced are transfer hydrogenation processes, where a safe source of hydrogen, like isopropanol, is used, avoiding the need for high-pressure hydrogen gas. researchgate.net
Electrochemical reductive amination stands out as a particularly effective waste-minimized protocol. rsc.org By using electrons as the reductant, it eliminates the need for chemical reducing agents altogether. researchgate.net Furthermore, when conducted in a recoverable solvent system like an acetonitrile-water azeotrope, the majority of the reaction medium can be distilled and reused for subsequent batches, drastically cutting down on solvent waste. rsc.orgresearchgate.net
The development of recyclable catalysts is another key area for waste reduction. Heterogeneous catalysts, such as metals on a solid support (e.g., Pd/C, Cu/SiO₂) or recyclable iron-based catalysts, can be easily separated from the reaction mixture and reused over multiple cycles, reducing both catalyst waste and cost. researchgate.netresearchgate.netnih.gov Some protocols have demonstrated that the entire reaction mixture, including the catalyst and solvent, can be recycled by precipitating the product, leading to a continuous and highly sustainable operation. rsc.org
Interactive Table 3: Waste Reduction Strategies in Secondary Amine Synthesis
| Strategy | Description | Impact on Waste Reduction |
|---|---|---|
| Catalytic Reductants | Using H₂ or transfer hydrogenation instead of stoichiometric hydrides. researchgate.net | Eliminates large volumes of inorganic salt waste. |
| Electrosynthesis | Using electrons as the "reagent" for reduction. rsc.orgresearchgate.net | Avoids the use and disposal of chemical reducing agents. |
| Recyclable Solvents | Employing solvents like aqueous media or azeotropes that can be recovered and reused. rsc.orgrsc.org | Dramatically reduces solvent consumption and waste. |
| Recyclable Catalysts | Using heterogeneous or easily separable catalysts that can be used for multiple reaction cycles. researchgate.netrsc.org | Minimizes heavy metal waste and reduces overall process cost. |
| One-Pot/Tandem Reactions | Combining multiple synthetic steps into a single procedure without isolating intermediates. organic-chemistry.orgresearchgate.net | Reduces solvent use for workup and purification, and minimizes product loss between steps. |
Emerging Research Frontiers and Future Directions
Integration with Flow Chemistry and Automated Synthesis
The synthesis of N-benzyl-1-(2-bromophenyl)methanamine and its derivatives is poised to benefit significantly from the adoption of flow chemistry and automated synthesis platforms. These technologies offer substantial improvements over traditional batch processing in terms of safety, efficiency, and scalability.
Flow Chemistry:
Continuous flow synthesis, where reagents are pumped through a network of tubes and reactors, offers precise control over reaction parameters such as temperature, pressure, and mixing. durham.ac.ukthieme-connect.de This is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The synthesis of amines, for instance, can be optimized in flow reactors to improve yields and reduce byproducts. nih.gov For a compound like this compound, a multi-step synthesis could be "telescoped" into a continuous sequence, minimizing manual handling and purification steps between reactions. nih.gov The use of packed-bed reactors with immobilized reagents or catalysts is another key feature of flow chemistry that can simplify product purification. durham.ac.uk For example, excess reagents or byproducts could be scavenged in-line, delivering a purer product stream. durham.ac.uk
Automated Synthesis:
The rise of automated synthesis platforms, often coupled with artificial intelligence, is revolutionizing the discovery and optimization of new molecules and reactions. nih.gov These systems can perform numerous experiments in a high-throughput manner, rapidly screening different starting materials, catalysts, and reaction conditions. researchgate.netnih.gov For this compound, an automated platform could be employed to quickly identify the optimal conditions for its synthesis, varying parameters such as the choice of solvent, base, and catalyst. sigmaaldrich.com Furthermore, automated systems can facilitate the creation of libraries of related compounds by systematically changing the substituents on the benzyl (B1604629) or phenyl rings, which is invaluable for structure-activity relationship studies in drug discovery and materials science. synplechem.comacs.org The integration of analytical techniques like LC/MS into these platforms allows for real-time monitoring and characterization of the products. nih.gov
The table below illustrates a conceptual comparison between traditional batch synthesis and a potential integrated flow/automated approach for the production of this compound.
| Feature | Traditional Batch Synthesis | Integrated Flow/Automated Synthesis |
| Reaction Setup | Manual setup of glassware for each reaction. | Automated fluid handling and reactor configuration. nih.govsigmaaldrich.com |
| Process Control | Less precise control over temperature and mixing. | Precise, computer-controlled parameters. durham.ac.uk |
| Safety | Higher risk with exothermic reactions and hazardous materials. | Enhanced safety due to small reaction volumes and containment. thieme-connect.de |
| Scalability | Requires significant redevelopment for scale-up. | Scalable by running the process for longer durations. thieme-connect.de |
| Purification | Often requires manual workup and purification after each step. | In-line purification and separation are possible. durham.ac.uk |
| Throughput | Low to moderate. | High-throughput for screening and library synthesis. nih.gov |
Applications in Materials Science (e.g., Ligand Design)
The structural features of this compound suggest its potential utility in the field of materials science, particularly in the design of novel ligands for catalysis and functional materials. The presence of a nitrogen atom with a lone pair of electrons and an aryl bromide moiety offers multiple points for coordination or further functionalization.
While direct applications of this compound in materials science are not yet widely reported, the broader class of molecules containing bromophenyl and amine or imine functionalities has seen use in the development of advanced materials. For instance, bromophenyl-containing terpyridines have been synthesized and their complexes with transition metals investigated for their fluorescent properties, suggesting potential as sensors. researchgate.netresearchgate.net The bromo-substituent can serve as a handle for post-synthetic modification via cross-coupling reactions, allowing for the construction of more complex, functional architectures. nih.gov
The this compound scaffold could be envisioned as a precursor to bidentate or pincer-type ligands. The nitrogen atom can act as a coordination site, and the bromine atom on the phenyl ring can be converted to other functional groups, such as a phosphine (B1218219) or another nitrogen-containing heterocycle, to create a multidentate ligand. Such ligands are crucial in coordination chemistry and catalysis for stabilizing metal centers and influencing their reactivity and selectivity.
The following table outlines potential research directions for this compound in materials science.
| Potential Application Area | Research Direction | Rationale |
| Catalyst Ligand Synthesis | Functionalization of the bromophenyl ring to create multidentate ligands. | The nitrogen and a newly introduced group can chelate to a metal center. |
| Fluorescent Sensors | Incorporation into larger conjugated systems. | The electronic properties of the substituted phenyl ring can be tuned to create fluorescent materials sensitive to specific analytes. researchgate.net |
| Nonlinear Optical Materials | Derivatization to introduce strong electron-donating and -accepting groups. | The interaction between such groups through the aromatic system can lead to materials with significant nonlinear optical properties. nih.gov |
| Functional Polymers | Use as a monomer or a modifying agent in polymerization reactions. | The amine and bromo functionalities allow for incorporation into polymer chains to impart specific properties. |
Exploration of Stereoselective Syntheses
The carbon atom attached to the nitrogen, benzyl, and 2-bromophenyl groups in this compound is a stereocenter. The development of synthetic methods to control the three-dimensional arrangement of atoms at this center is a significant area of research, as the biological activity and material properties of chiral molecules can be highly dependent on their stereochemistry.
The asymmetric synthesis of amines is a well-established but continuously evolving field. Several strategies could be envisioned for the stereoselective synthesis of this compound.
One prominent approach is the reductive amination of a prochiral ketone , 2-bromobenzophenone, with benzylamine (B48309). This can be achieved using chiral catalysts, such as those based on transition metals (e.g., iridium or rhodium) complexed with chiral ligands. organic-chemistry.org Alternatively, chiral Brønsted acids or organocatalysts can be employed to induce enantioselectivity.
Another powerful method involves the addition of an organometallic reagent to a chiral imine precursor . For example, a chiral sulfinamide can be condensed with 2-bromobenzaldehyde (B122850) to form a chiral N-sulfinylimine. The subsequent addition of a benzyl organometallic reagent would proceed with high diastereoselectivity, and the chiral auxiliary can then be removed to afford the enantiomerically enriched amine. nih.govacs.org
The table below summarizes potential stereoselective synthetic routes to this compound.
| Synthetic Strategy | Key Features | Potential Advantages |
| Asymmetric Reductive Amination | Use of a chiral catalyst with a prochiral ketone and amine. organic-chemistry.org | Atom-economical and can be performed in a single step. |
| Chiral Auxiliary-Mediated Addition | Formation of a chiral imine followed by diastereoselective addition of an organometallic reagent. nih.govacs.org | High levels of stereocontrol are often achievable. The choice of auxiliary can determine the final stereoisomer. |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture of the amine. | Can be effective if a suitable enzyme or chiral catalyst is available. |
| Enzymatic Synthesis | Use of enzymes such as transaminases. | High enantioselectivity and mild reaction conditions. |
Novel Catalytic Systems and Methodologies
The development of novel and efficient catalytic systems for the synthesis of amines is a cornerstone of modern organic chemistry. For the preparation of this compound, which is a secondary amine, reductive amination is a key transformation. tandfonline.comnih.gov Recent advances in catalysis offer promising avenues for improving the synthesis of this and related compounds.
Catalysts for Reductive Amination:
While classical reagents like sodium borohydride (B1222165) can effect reductive amination, modern catalytic methods are often more efficient and environmentally friendly. organic-chemistry.org Catalysts based on both precious metals (e.g., palladium, iridium, ruthenium) and more abundant, less expensive metals (e.g., nickel, iron, cobalt) are being actively developed. tandfonline.comkanto.co.jpencyclopedia.pub For instance, iridium catalysts have shown high activity for reductive amination under mild conditions. kanto.co.jp Nickel nanoparticles have also been demonstrated as effective catalysts for this transformation. organic-chemistry.org
A particularly elegant and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology . In this process, an alcohol (in this case, benzyl alcohol) and an amine are coupled, with the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and producing water as the only byproduct. This avoids the need for pre-oxidizing the alcohol and the use of external reducing agents.
The following table highlights some novel catalytic systems that could be applied to the synthesis of this compound.
| Catalyst Type | Description | Key Advantages |
| Iridium Complexes | Homogeneous catalysts, often with phosphine or diamine ligands. kanto.co.jp | High activity and selectivity under mild conditions. |
| Palladium/Nickel Oxide | A heterogeneous catalyst that is efficient for the reductive amination of aldehydes and amines. tandfonline.com | Reusable and allows for easy product separation. |
| Iron Oxide Nanoparticles | Earth-abundant metal catalyst for direct reductive amination of nitroarenes with aldehydes. encyclopedia.pub | Cost-effective and environmentally benign. |
| Cobalt-based Catalysts | Can be used for reductive amination with formic acid as a hydrogen donor. encyclopedia.pub | Utilizes an inexpensive and readily available metal. |
| "Borrowing Hydrogen" Catalysts | Typically based on Ru, Ir, or other transition metals. | High atom economy and sustainability, with water as the main byproduct. |
Q & A
Q. Methodological Considerations :
- Catalyst selection (Pd/NiO vs. CuI) impacts reaction efficiency and byproduct formation.
- Solvent choice (e.g., chloroform, ethanol) influences reaction kinetics and purity.
How can researchers characterize this compound to confirm its structure?
Basic Research Question
Structural confirmation relies on spectroscopic and computational methods :
- NMR Spectroscopy : Key peaks include aromatic protons (δ 7.2–7.4 ppm for bromophenyl) and benzylamine protons (δ 3.6–3.8 ppm) .
- IR Spectroscopy : Amine N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- GC/MS : Molecular ion peaks at m/z corresponding to C₁₄H₁₄BrN (MW: 290.18 g/mol) .
Advanced Tip : Pair experimental data with DFT calculations to validate molecular geometry and electronic properties .
What are typical reaction mechanisms involving this compound in heterocyclic synthesis?
Advanced Research Question
The compound serves as a precursor in heterocyclic synthesis :
- Isoindoline Formation : Boc-protected derivatives undergo intramolecular cyclization via Buchwald-Hartwig amination to yield isoindolines .
- Tetrahydroisoquinoline (THIQ) Synthesis : Propargylamine intermediates (from CuI-catalyzed coupling) cyclize to THIQ scaffolds, critical in alkaloid synthesis .
Q. Mechanistic Insights :
- Steric effects from the bromophenyl group influence regioselectivity in cyclization.
- Electron-withdrawing Br substituents modulate electrophilic aromatic substitution reactivity .
How can reaction conditions be optimized for high-yield synthesis?
Advanced Research Question
Key parameters for optimization include:
Troubleshooting : Low yields may arise from moisture-sensitive intermediates; use anhydrous solvents and inert atmospheres .
How to resolve contradictions in spectral data during characterization?
Advanced Research Question
Discrepancies in NMR or IR data can arise from:
- Conformational Isomerism : Use variable-temperature NMR to identify dynamic equilibria .
- Impurity Interference : Purify via column chromatography (silica gel, hexane/ethyl acetate) and re-analyze .
- DFT Validation : Compare experimental NMR shifts with computed values to identify misassignments .
What are the applications of this compound in medicinal chemistry?
Advanced Research Question
The compound is a versatile intermediate for:
- Enzyme Inhibitors : The bromophenyl group enhances binding to hydrophobic enzyme pockets .
- Receptor Ligands : Structural analogs show affinity for G-protein-coupled receptors (GPCRs) in QSAR studies .
Case Study : Coupling with pyrazole-carboxaldehydes yielded analogs with anti-inflammatory activity in vitro (IC₅₀: 2.1 µM) .
What safety protocols are essential when handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
